(3-cyclopropyl-1H-pyrazol-4-yl)methanol
Overview
Description
“(3-cyclopropyl-1H-pyrazol-4-yl)methanol” is a compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the molecular formula C7H10N2O . More detailed structural information, such as 3D conformers, can be found in databases like PubChem .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 152.19 g/mol, a topological polar surface area of 38 Ų, and a complexity of 147 . More detailed properties can be found in databases like PubChem .Scientific Research Applications
Electrocatalytic Transformation and Biomedical Applications
One study discusses the electrocatalytic direct transformation of aldehydes and two molecules of pyrazolin-5-one, leading to the stereoselective formation of substituted bis(spiro-2,4-dihydro-3H-pyrazol-3-one)cyclopropanes. This process indicates an efficient method for synthesizing compounds with potential in different biomedical applications, highlighting the versatility of pyrazolyl methanol derivatives in chemical synthesis and their promise for developing new therapeutic agents (Elinson et al., 2015).
Antimicrobial Activity
Research on synthesizing new derivatives of pyrazolines, such as (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, has shown these compounds possess good antimicrobial activity. This work underscores the chemical's utility in creating agents that could combat microbial infections, with certain derivatives showing higher activity levels, potentially guiding the development of new antimicrobial drugs (Kumar et al., 2012).
Anticancer Agents
Another area of application is in the development of anticancer agents. Novel pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Among these compounds, some exhibited higher anticancer activity than the reference drug, doxorubicin, indicating their potential in cancer treatment strategies (Hafez et al., 2016).
Synthesis and Thermal Transformations
The synthesis and thermal transformations of pyrazolines obtained by 1,3-dipolar addition highlight the compound's role in producing pyrazoline derivatives. These reactions and the resulting compounds' properties provide insights into the manipulation of this chemical structure for various scientific and industrial applications (Kostyuchenko et al., 2008).
Novel Series Synthesis
The synthesis of a novel series of cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives via Prins cyclization presents another research application, demonstrating the compound's flexibility in synthesizing complex heterocyclic structures which could have implications in materials science or as novel pharmacophores (Reddy et al., 2012).
Future Directions
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . This has attracted the attention of many researchers to study its skeleton chemically and biologically . Therefore, future research directions may include further exploration of the pharmacological potential of pyrazole derivatives, including “(3-cyclopropyl-1H-pyrazol-4-yl)methanol”.
Mechanism of Action
The mechanism of action of pyrazole compounds often involves interaction with various enzymes and receptors in the body. For example, some pyrazole compounds have been found to inhibit the enzyme cyclooxygenase, thereby reducing the production of prostaglandins and other mediators of inflammation .
The pharmacokinetics of pyrazole compounds, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their chemical structure. Factors such as the compound’s lipophilicity, molecular size, and the presence of functional groups can influence its pharmacokinetic properties .
The action of pyrazole compounds can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution within the body. Similarly, the presence of other substances, such as food or other drugs, can affect the compound’s metabolism and excretion .
Properties
IUPAC Name |
(5-cyclopropyl-1H-pyrazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-4-6-3-8-9-7(6)5-1-2-5/h3,5,10H,1-2,4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBZLFLNYQCIPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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